(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
“®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the IUPAC name (2R)-4-[(benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)-2-piperazinecarboxylic acid . It has a molecular weight of 364.4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 . This indicates that it has a piperazine ring with carbonyl groups attached to the 1 and 4 positions, and carboxylic acid group attached to the 2 position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 91.9±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 286.3±3.0 cm3 .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is a critical intermediate in the synthesis of novel bioactive molecules, including potential inhibitors and drugs. For example, the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors utilized fluorine substituted tert-butoxycarbonyl groups, highlighting the importance of such intermediates in the development of treatments for conditions like fatty acid synthesis-related diseases (Chonan et al., 2011).
Radiolabeling Techniques
In radiopharmaceutical research, compounds like "(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" have been employed in the development of mixed ligand fac-tricarbonyl complexes. Such complexes facilitate the labeling of bioactive molecules with monodentate or bidentate donor sites, allowing for advanced imaging techniques in medical diagnostics (Mundwiler et al., 2004).
Crystal Engineering
The compound has been used in crystal engineering to synthesize piperazinediones with specific molecular symmetry and supramolecular organizations. These compounds exhibit unique thermochemical properties and are relevant for materials science research, particularly in the study of molecular interactions and crystal packing (Wells et al., 2012).
Asymmetric Synthesis
In the realm of asymmetric synthesis, derivatives of "this compound" serve as key intermediates. For instance, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate for the synthesis of potent protein kinase inhibitors, illustrates the compound's utility in producing enantiomerically pure substances (Hao et al., 2011).
Enantioselective Catalysis
Additionally, this compound's derivatives have found applications in enantioselective catalysis, particularly in the hydrosilylation of N-aryl imines. Such catalysts are critical for the synthesis of optically active compounds, further underscoring the versatility and importance of this chemical in advanced organic synthesis (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMXZZARNRMMQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424921 | |
Record name | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954388-33-1 | |
Record name | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 954388-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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